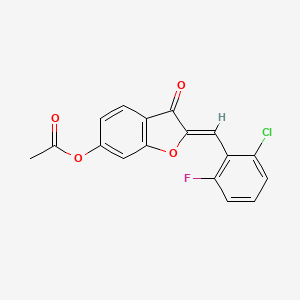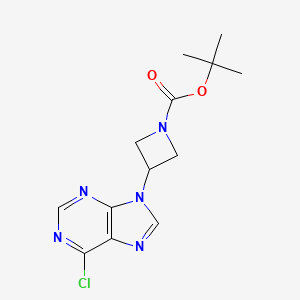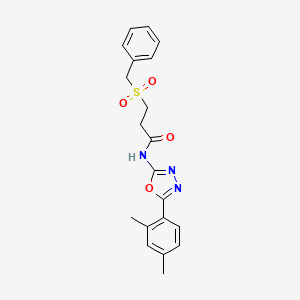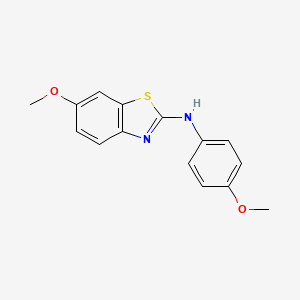
1-(1-Adamantylacetyl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(1-Adamantylacetyl)pyrrolidine” is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This ring is used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The compound also contains an adamantyl group, which is derived from adamantane, a type of diamond-like bulky polymer .
Synthesis Analysis
The synthesis of “this compound” could involve the reaction of 1,1-cyclopropandiesters with aldimines, generated in situ by the condensation of primary amines or anilines with aldehydes . Another method could involve the reaction of adamantanone with acetophenone in a toluene solution .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyrrolidine ring and an adamantyl group . The pyrrolidine ring contributes to the polarity of the molecule, producing a dipole moment and a marked polar surface area .Chemical Reactions Analysis
The chemical reactions involving “this compound” could be influenced by steric factors . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .Mécanisme D'action
Target of Action
Pyrrolidine alkaloids, a group to which this compound belongs, have been shown to interact with a variety of biological targets . These include various enzymes and receptors involved in processes such as inflammation, bacterial and fungal growth, cancer progression, glucose regulation, and neurological function .
Mode of Action
Pyrrolidine alkaloids are known to interact with their targets in a variety of ways, often leading to changes in cellular function . For example, some pyrrolidine alkaloids have been shown to inhibit the activity of certain enzymes, leading to downstream effects such as reduced inflammation or slowed cancer cell growth .
Biochemical Pathways
Pyrrolidine alkaloids have been shown to impact a wide range of biochemical pathways . For instance, some pyrrolidine alkaloids have been found to inhibit eukaryotic DNA polymerases, which play a crucial role in DNA replication and repair .
Pharmacokinetics
Pyrrolidine alkaloids, in general, are known to have diverse pharmacokinetic properties . Factors such as absorption, distribution, metabolism, and excretion (ADME) can vary widely among different pyrrolidine alkaloids and can significantly impact their bioavailability and therapeutic potential .
Result of Action
Pyrrolidine alkaloids have been shown to exert a variety of biological effects, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially impact the activity of pyrrolidine alkaloids .
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-(1-Adamantylacetyl)pyrrolidine is its high affinity for the dopamine transporter, making it a useful tool for investigating the role of dopamine in various physiological and pathological processes. Additionally, its relatively low toxicity and high yield make it a convenient compound to work with in the laboratory. However, one limitation of the compound is its relatively low affinity for the serotonin transporter, which may limit its usefulness in investigating the role of serotonin in various processes.
Orientations Futures
There are several future directions for research on 1-(1-Adamantylacetyl)pyrrolidine. One area of interest is its potential applications in the treatment of addiction and other psychiatric disorders. Additionally, further research is needed to investigate the compound's effects on other neurotransmitter systems, such as the serotonin and norepinephrine systems. Finally, there is a need for further investigation into the compound's potential side effects and toxicity, particularly with regards to long-term exposure.
Conclusion:
In conclusion, this compound is a compound with significant potential for scientific research. Its high affinity for the dopamine transporter makes it a useful tool for investigating the role of dopamine in various physiological and pathological processes. Additionally, its potential applications in the treatment of addiction and other psychiatric disorders make it a compound of interest for future research. However, further investigation is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential side effects and toxicity.
Méthodes De Synthèse
The synthesis of 1-(1-Adamantylacetyl)pyrrolidine involves the reaction of pyrrolidine with adamantoyl chloride in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of this compound. The yield of the reaction is typically high, and the compound can be purified using standard techniques such as column chromatography.
Applications De Recherche Scientifique
1-(1-Adamantylacetyl)pyrrolidine has been used extensively in scientific research due to its potential applications in the field of neuroscience. It has been found to exhibit significant activity as a dopamine transporter blocker, making it a useful tool for investigating the role of dopamine in various physiological and pathological processes. Additionally, it has been shown to have potential applications in the treatment of addiction and other psychiatric disorders.
Propriétés
IUPAC Name |
2-(1-adamantyl)-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO/c18-15(17-3-1-2-4-17)11-16-8-12-5-13(9-16)7-14(6-12)10-16/h12-14H,1-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCDBBNAUNRHBLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CC23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[3-(anilinomethyl)-7-methyl-2-oxoquinolin-1(2H)-yl]-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2951546.png)
![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1-methyl-1H-pyrrole-2-carboxamide](/img/structure/B2951548.png)
![N-(5-chloro-2-methoxyphenyl)-2-[4-(4-fluorophenyl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2951550.png)


![2-[6-(3-Methoxyphenyl)pyridazin-3-yl]sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2951556.png)
![methyl 5,5,7,7-tetramethyl-2-(1-methyl-1H-pyrazole-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2951557.png)
![2-(3-Chlorophenyl)-6-{[4-(2,4-dimethylphenyl)piperazin-1-yl]carbonyl}-4-ethoxyquinoline](/img/structure/B2951558.png)

![(4R,6R)-4-Methoxy-2,8,14-triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-triene](/img/structure/B2951560.png)

